molecular formula C13H13BO3 B8570407 (6-METHOXY-3-BIPHENYLYL)BORONICACID

(6-METHOXY-3-BIPHENYLYL)BORONICACID

Cat. No.: B8570407
M. Wt: 228.05 g/mol
InChI Key: OODAYTYTMKXJFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-METHOXY-3-BIPHENYLYL)BORONICACID: is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is particularly interesting due to its applications in organic synthesis, especially in the Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (6-METHOXY-3-BIPHENYLYL)BORONICACID, involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: Industrial production of boronic acids often involves the hydroboration of alkenes or alkynes. This process is rapid and allows for the efficient production of organoborane reagents . Additionally, the dehydration of boric acid with alcohols can produce borate esters, which are precursors for boronic acids .

Chemical Reactions Analysis

Types of Reactions: (6-METHOXY-3-BIPHENYLYL)BORONICACID undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (6-METHOXY-3-BIPHENYLYL)BORONICACID is widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Biology and Medicine: Boronic acids, including this compound, have been studied for their potential use in medicinal chemistry. They can act as enzyme inhibitors and have shown promise in the development of drugs for various diseases .

Industry: In the industrial sector, boronic acids are used in the production of polymers and other advanced materials. They are also used as intermediates in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of (6-METHOXY-3-BIPHENYLYL)BORONICACID in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Uniqueness: (6-METHOXY-3-BIPHENYLYL)BORONICACID is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of both phenyl and methoxy groups can enhance its stability and make it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C13H13BO3

Molecular Weight

228.05 g/mol

IUPAC Name

(4-methoxy-3-phenylphenyl)boronic acid

InChI

InChI=1S/C13H13BO3/c1-17-13-8-7-11(14(15)16)9-12(13)10-5-3-2-4-6-10/h2-9,15-16H,1H3

InChI Key

OODAYTYTMKXJFO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)OC)C2=CC=CC=C2)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2-phenyl-4-bromoanisole (26.00 g, 0.0988 mol) in THF (240 mL) cooled to −75° C. under an atmosphere of argon was added n-BuLi (68 mL, 1.6 M, 0.109 mol) dropwise maintaining a temperature below −70° C. The resulting suspension was stirred for 30 minutes and triisopropylborate (34.2 mL, 27.87 g, 0.148 mol) was added dropwise. The mixture was warmed to 0° C. over 1 hour and 1.0 N HCl (190 mL) was slowly added and allowed to warm to RT overnight. The mixture was diluted with ether and the layers separated, the aqueous layer was extracted ether (3×) and the organic layers combined. The resulting organic layer was washed with water, brine and dried (Mg2SO4). The mixture was filtered, evaporated and the resulting reddish residue solidified overnight. The solid was collected and washed with hexane and dried under high vacuum to afford 17.29 g of 3-phenyl-4-methoxyphenyl boronic acid (77%). 1H NMR (300 MHz; DMSO-d6): δ 3.78 (s, 3H), 7.07 (d, J=8.1 Hz, 1H), 7.28–7.50 (m, 5H), 7.72–7.80 (m, 2H), 7.92 (brs, 2H).
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
68 mL
Type
reactant
Reaction Step Two
Quantity
34.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
190 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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